carboplatin -

carboplatin

Catalog Number: EVT-1556647
CAS Number:
Molecular Formula: C6H14N2O4Pt
Molecular Weight: 373.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An organoplatinum compound that possesses antineoplastic activity.
Source and Classification

Carboplatin is synthesized from cis-diamminedichloroplatinum(II) through a reaction with cyclobutane-1,1-dicarboxylic acid. Its classification as a platinum compound places it within a broader category of metallodrugs that are utilized for their antitumor properties. Carboplatin's mechanism involves the formation of DNA cross-links, which ultimately leads to apoptosis in rapidly dividing cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of carboplatin has been approached through various methods, reflecting ongoing research to enhance yield and purity. One notable method involves the reaction of cis-diiododiammineplatinum(II) with cyclobutane-1,1-dicarboxylic acid in an aqueous medium. The process typically includes:

  1. Preparation of Reagents: Cis-diiododiammineplatinum(II) is mixed with cyclobutane-1,1-dicarboxylic acid in deionized water.
  2. Reaction Conditions: The mixture is stirred under controlled conditions (temperature and light exclusion) for several hours.
  3. Purification: The resulting product undergoes filtration to remove precipitates such as mercury iodide, followed by drying to yield carboplatin crystals .

Recent advancements have focused on optimizing these steps to achieve higher purity levels and lower residual silver content, which can be detrimental to the drug's efficacy .

Molecular Structure Analysis

Structure and Data

Carboplatin features a square planar geometry typical of platinum(II) complexes. The key components include:

  • Central Atom: Platinum (Pt)
  • Ligands: Two ammonia molecules and two carboxylate groups derived from cyclobutane-1,1-dicarboxylic acid.

The structural formula can be represented as follows:

Pt NH3 2(CBDCA)\text{Pt NH}_3\text{ }_2(\text{CBDCA})

where CBDCA represents cyclobutane-1,1-dicarboxylic acid. This configuration allows for effective interaction with DNA, facilitating the drug's mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Carboplatin undergoes various chemical reactions that are crucial for its therapeutic function:

  • DNA Binding: Carboplatin reacts with nucleophilic sites on DNA, particularly guanine bases, leading to the formation of interstrand cross-links.
  • Hydrolysis: In aqueous environments, carboplatin can hydrolyze to form reactive species that further engage in binding with biological macromolecules.

The efficiency of these reactions is influenced by factors such as pH and temperature, which can alter the drug's bioavailability and effectiveness.

Mechanism of Action

Process and Data

The primary mechanism through which carboplatin exerts its anticancer effects involves:

  1. Formation of DNA Cross-links: Once inside the cell, carboplatin binds to DNA, forming covalent bonds that prevent replication and transcription.
  2. Induction of Apoptosis: The resultant DNA damage activates cellular pathways that lead to programmed cell death (apoptosis), effectively reducing tumor growth.

Studies indicate that carboplatin's potency can vary depending on the cancer type and the presence of specific cellular pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Carboplatin is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 371.25 g/mol.
  • Stability: Carboplatin is stable under normal conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of carboplatin .

Applications

Scientific Uses

Carboplatin is primarily used in oncology for treating:

  • Ovarian Cancer
  • Testicular Cancer
  • Bladder Cancer
  • Head and Neck Cancers

Research continues into its use in combination therapies and novel formulations aimed at enhancing delivery mechanisms, such as encapsulation in nanoparticles or conjugation with targeting moieties for improved specificity against cancer cells .

Introduction to Platinum-Based Antineoplastic Agents

Historical Development of Carboplatin

Carboplatin (cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II)) resulted from a strategic collaboration between the Institute of Cancer Research (ICR, London) and Johnson Matthey in the 1970s. Led by Professor Ken Harrap and Dr. Michael Cleare, the team screened over 300 platinum complexes to identify analogs with improved therapeutic indices. Carboplatin (initially designated JM-8) was selected for its reduced nephrotoxicity in rodent models and retained efficacy against cisplatin-sensitive tumors [6].

Bristol-Myers Squibb licensed carboplatin in 1979, accelerating its clinical translation. Phase I trials (1982–1983), spearheaded by Dr. Hilary Calvert at London’s Royal Marsden Hospital, established its safety profile and dose-limiting thrombocytopenia. The U.S. FDA approved carboplatin (brand name Paraplatin) in 1989 for recurrent ovarian cancer, with generic versions available post-2004 [6] [1]. Its inclusion in the WHO List of Essential Medicines (2023) underscores its global clinical value [1].

Table 1: Key Milestones in Carboplatin Development

YearEventSignificance
1971Cisplatin’s antitumor activity confirmedFoundation for platinum drug development
1972Synthesis of carboplatin (JM-8)Identified via structure-toxicity screening
1982First Phase I human trialEstablished dosing and hematological toxicity profile
1989FDA approval for ovarian cancerValidation of clinical utility
2004Generic versions availableImproved accessibility

Structural Evolution from Cisplatin

Carboplatin’s design modified cisplatin’s molecular scaffold to enhance stability and reduce reactivity:

  • Core Similarities: Both agents share a square-planar platinum(II) center coordinated to two inert ammine ligands (NH₃). This geometry facilitates DNA crosslinking by forming stable platinum-DNA adducts [2] [4].
  • Leaving Group Optimization: Cisplatin’s labile chloride ligands (Cl⁻) are replaced with a bidentate 1,1-cyclobutanedicarboxylate (CBDCA) anion. This cyclic dicarboxylate group dissociates 100x slower than cisplatin’s chlorides, delaying platinum-DNA adduct formation [1] [4].
  • Impact on Reactivity: The CBDCA moiety reduces aquation (hydrolysis) rates, minimizing premature reactions with blood nucleophiles. Consequently, carboplatin exhibits:
  • Lower plasma protein binding
  • Extended half-life (2.5–5 hours vs. cisplatin’s 30–100 minutes)
  • Renal excretion as the primary clearance route (70% unchanged vs. 10% for cisplatin) [1] [4] [8].

Table 2: Structural and Pharmacokinetic Comparison of Cisplatin and Carboplatin

PropertyCisplatinCarboplatin
Molecular FormulaCl₂H₆N₂PtC₆H₁₂N₂O₄Pt
Leaving GroupsChloride (Cl⁻)Cyclobutanedicarboxylate (CBDCA)
Plasma Half-Life0.5–1.6 hours2.5–5 hours
Renal Excretion10–40% unchanged60–70% unchanged
DNA Binding KineticsRapid (minutes)Slow (hours)

Role in Modern Oncology: Scope and Limitations

Therapeutic Scope

Carboplatin’s reduced non-hematological toxicity expanded its utility across malignancies:

  • Ovarian Cancer: First-line use alongside paclitaxel, validated by the GOG-158 trial. This study demonstrated non-inferiority to cisplatin-paclitaxel (hazard ratio [HR] 0.88 for progression-free survival), establishing carboplatin as a standard [6].
  • Lung Cancer: Cochrane meta-analysis (2020) of 11 RCTs (n=5,088) confirmed equivalent efficacy to cisplatin in advanced NSCLC (HR 0.99 for survival) [7]. Carboplatin-paclitaxel remains a globally adopted doublet.
  • Germ Cell Tumors: Carboplatin monotherapy is effective in stage I seminoma adjuvant therapy, reducing relapse vs. radiotherapy (5% vs. 4% at 5 years) with fewer secondary malignancies [1] [6].
  • Triple-Negative Breast Cancer (TNBC): Neoadjuvant carboplatin increased pathological complete response (pCR) rates in TNBC: 58% in carboplatin-paclitaxel vs. 31% in paclitaxel alone (BrighTNess trial) [9].

Table 3: Clinical Efficacy of Platinum Agents in Selected Malignancies

Cancer TypeRegimenKey Trial Outcome
Ovarian (1st line)Carboplatin-Paclitaxel vs. Cisplatin-PaclitaxelEquivalent OS (HR 0.95, p=0.32; GOG-158)
Advanced NSCLCCarboplatin + 3rd-gen drug vs. Cisplatin + 3rd-gen drugEquivalent OS (HR 0.99; Cochrane meta-analysis)
TNBC (neoadjuvant)Paclitaxel + Carboplatin vs. PaclitaxelpCR: 58% vs. 31% (BrighTNess)
Stage I SeminomaSingle-dose carboplatin vs. Radiotherapy5-year relapse: 5.1% vs. 4.0% (non-inferiority)

Inherent Limitations

Despite advantages, carboplatin faces challenges:

  • Myelosuppression: Dose-limiting thrombocytopenia occurs in 10–25% of patients due to bone marrow suppression. The Calvert formula (Dose = AUC × [GFR + 25]) optimizes dosing but requires renal function monitoring [1] [6].
  • Hypersensitivity Reactions: Occur in 15–20% of ovarian cancer patients after 6+ cycles, often necessitating discontinuation [3] [5].
  • Drug Resistance: Arises via:
  • Reduced cellular uptake (CTR1 transporter downregulation)
  • Enhanced DNA damage repair (e.g., ERCC1 overexpression)
  • In TNBC, TONSL overexpression in DDR pathways correlates with carboplatin resistance and poor prognosis [9].
  • Contextual Inferiority: Cisplatin remains preferred in germ cell tumors (superior cure rates) and concurrent chemoradiation (radiosensitizing properties) [4] [6].

Table 4: Mechanisms of Carboplatin Resistance in Solid Tumors

MechanismImpactEvidence
Reduced Drug Influx↓ Intracellular platinumCTR1/SLC31A1 loss in lung cancer models
Enhanced DNA Repair↑ Adduct toleranceERCC1 overexpression in NSCLC; TONSL in TNBC spheroids
Altered Apoptosis↓ Cell death executionBcl-2 upregulation in ovarian cancer
Tumor MicroenvironmentImmune evasion↓ CD8+ T-cell infiltration in DDR-deficient tumors

Concluding RemarksCarboplatin exemplifies successful translational oncology, bridging cisplatin’s mechanistic foundations with improved tolerability. Its structural refinement underscores the importance of pharmacokinetic modulation in drug design. While carboplatin-based regimens are pillars in ovarian, lung, and breast oncology, persistent resistance mechanisms and context-specific efficacy gaps drive ongoing research. Novel DDR inhibitors (e.g., PARP and TONSL-targeted agents) represent promising strategies to expand carboplatin’s utility, particularly in molecularly defined subsets like BRCA-mutated or TNBC tumors.

Properties

Product Name

carboplatin

IUPAC Name

azane;cyclobutane-1,1-dicarboxylic acid;platinum

Molecular Formula

C6H14N2O4Pt

Molecular Weight

373.27 g/mol

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;

InChI Key

DVQHYTBCTGYNNN-UHFFFAOYSA-N

Synonyms

Blastocarb
Carboplat
Carboplatin
Carbosin
Carbotec
CBDCA
cis-Diammine(cyclobutanedicarboxylato)platinum II
Ercar
JM 8
JM-8
JM8
Nealorin
Neocarbo
NSC 241240
NSC-241240
NSC241240
Paraplatin
Paraplatine
Platinwas
Ribocarbo

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.